molecular formula C7H15ClN2O2 B1382341 azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride CAS No. 1803601-99-1

azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride

Cat. No. B1382341
CAS RN: 1803601-99-1
M. Wt: 194.66 g/mol
InChI Key: HZJMMVMGOPKKMZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride is a chemical compound with the CAS Number: 1803601-99-1 . It has a molecular weight of 194.66 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is azetidin-3-yl isopropylcarbamate hydrochloride . The InChI code is 1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H .


Physical And Chemical Properties Analysis

The compound is a powder . It has a molecular weight of 194.66 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Transformation to 3-Aryl-2-(ethylamino)propan-1-ols

Research has demonstrated the transformation of certain azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, which could have potential applications in the development of new compounds with unique properties (Mollet, D’hooghe, & de Kimpe, 2011).

Antileishmanial Activity

A series of azetidin-2-ones were synthesized and found to have marked improvement in antiparasitic activity, indicating their potential as antileishmanial agents (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).

Synthesis of Carbapenem L-084

A study focused on the practical synthesis of azetidine derivatives for the oral carbapenem L-084, highlighting its potential in pharmaceutical applications (Isoda, Yamamura, Tamai, Kumagai, & Nagao, 2006).

Formation of Azetidine-Carborane Derivative

Research into the dehydration of N-(1,12-dicarba-closo-dodecaboran-1-yl)formamide led to the unexpected formation of an azetidine-carborane derivative, a novel compound that could have implications in various scientific fields (Schaffer, Morel, Britten, & Valliant, 2002).

Anti-Inflammatory Activity

Synthesis of new derivatives of azetidin-2-one and their potential anti-inflammatory effects were explored, showing significant results compared to indomethacin (Sharma, Maheshwari, & Bindal, 2013).

Novel Carbapenems Synthesis

Studies on the transformation of azetidin-2-ones into intermediates for novel carbapenems synthesis have been conducted, indicating their potential in drug discovery (Meegan, Waldron, Keaveny, & Neary, 1997).

Antimicrobial Activity

A series of novel 2-azetidinones were synthesized and demonstrated excellent antibacterial and antifungal activities, suggesting their application in antimicrobial treatments (Ayyash & Habeeb, 2019).

Conversion into Aziridine Derivatives

Research showed that 4-aryl-1-(2-chloroethyl)azetidin-2-ones could be converted into novel aziridine derivatives, expanding the scope of chemical transformations in synthetic chemistry (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

NAAA Inhibitors

Studies on 3-aminoazetidin-2-one derivatives led to the identification of potent inhibitors of N-acylethanolamine acid amidase (NAAA), highlighting their potential therapeutic applications for pain and inflammation (Nuzzi et al., 2016).

Anti-Filarial Potency

Synthesis of 3-chloro-4-substituted-1-(8-hydroxy-quinolin-5-yl)-azetidin-2-ones and their evaluation for anti-filarial activity indicated their potential as novel anti-filarial agents (Chhajed et al., 2010).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

azetidin-3-yl N-propan-2-ylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-5(2)9-7(10)11-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJMMVMGOPKKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803601-99-1
Record name Carbamic acid, N-(1-methylethyl)-, 3-azetidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803601-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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